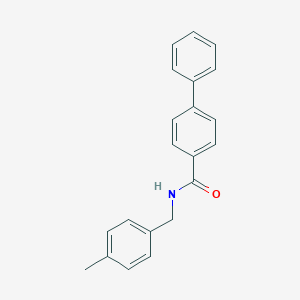

N-(4-methylbenzyl)biphenyl-4-carboxamide

Description

Contextualization of Biphenylcarboxamide Scaffolds within Molecular Research Paradigms

The biphenylcarboxamide scaffold is a prominent structural motif in medicinal chemistry and molecular research. It consists of a biphenyl (B1667301) group—two phenyl rings linked by a single bond—connected to a carboxamide functional group (-C(=O)N-). This arrangement provides a unique combination of structural properties that make it a "privileged scaffold," a term used to describe molecular frameworks that are capable of binding to multiple, diverse biological targets.

The biphenyl unit itself offers a degree of rotational flexibility, allowing the molecule to adopt various conformations to fit within a protein's binding pocket. Its aromatic nature facilitates crucial π-π stacking and hydrophobic interactions with protein residues. The amide bond provides a rigid planar unit with hydrogen bond donor and acceptor capabilities, which are critical for specific molecular recognition events. The modular nature of the scaffold, with two distinct phenyl rings and the amide nitrogen, allows for systematic chemical modification. Researchers can readily synthesize libraries of derivatives to explore structure-activity relationships (SAR) and optimize properties like binding affinity, selectivity, and pharmacokinetics. researchgate.net This synthetic tractability has made the biphenylcarboxamide core a cornerstone in the design of molecules targeting a wide array of proteins, including enzymes and nuclear receptors. researchgate.netresearchgate.net

Academic Rationale and Scientific Significance for the Investigation of N-(4-methylbenzyl)biphenyl-4-carboxamide

The primary academic interest in biphenylcarboxamide derivatives, including this compound, is significantly driven by their potential to modulate the activity of the Retinoic acid receptor-related orphan receptor gamma t (RORγt). RORγt is a nuclear receptor that acts as a master transcriptional regulator for the differentiation of T helper 17 (Th17) cells. nih.govnih.gov Th17 cells are a subset of T helper cells that produce a range of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17). nih.gov

The RORγt/Th17/IL-17 axis is a critical pathway in the immune system's defense against certain pathogens. However, its dysregulation is a key factor in the pathology of numerous autoimmune and inflammatory diseases, such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease. nih.gov Consequently, identifying small molecules that can inhibit the function of RORγt is a major goal in contemporary drug discovery. nih.gov

Molecules that bind to RORγt and reduce its transcriptional activity are known as inverse agonists. They work by stabilizing a conformation of the receptor that is unfavorable for the recruitment of co-activator proteins necessary for gene transcription. nih.gov Several studies have identified compounds with a biphenyl or biaryl amide structure as potent and selective RORγt inverse agonists. nih.govnih.gov The scientific significance of investigating this compound, therefore, lies in its structural similarity to these known RORγt modulators. Its specific substitution pattern—a 4-methylbenzyl group on the amide nitrogen—represents a distinct chemical variation within this class, making it a candidate for exploring and potentially refining the interactions with the RORγt ligand-binding domain.

Overview of Current Academic Understanding Pertaining to this compound

Direct and extensive research focusing exclusively on this compound is limited in publicly accessible literature. Its primary presence is within chemical supplier catalogs and compound databases. However, a scientific profile can be constructed based on its fundamental chemical properties, plausible synthetic routes derived from established chemical principles, and its context within the broader class of RORγt-modulating biphenylcarboxamides.

Physicochemical Properties The basic molecular and physical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₂₁H₁₉NO |

| Molecular Weight | 301.38 g/mol |

| IUPAC Name | N-(4-methylbenzyl)-[1,1'-biphenyl]-4-carboxamide |

| CAS Number | 329939-10-8 |

| Data sourced from chemical databases and supplier information. |

Synthesis A standard and plausible synthetic route for this compound involves an amide coupling reaction. This would typically start with [1,1'-biphenyl]-4-carboxylic acid. The carboxylic acid would first be activated, for instance, by converting it to an acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting activated intermediate, [1,1'-biphenyl]-4-carbonyl chloride, would then be reacted with 4-methylbenzylamine (B130917) in the presence of a base (such as triethylamine (B128534) or pyridine) to neutralize the HCl byproduct, yielding the final amide product. This is a common and high-yielding method for amide bond formation. researchgate.net

Biological Activity Context While specific biological assay data for this compound is not available in peer-reviewed literature, its structure strongly suggests its investigation as a potential RORγt modulator. Research on structurally related biaryl amides has demonstrated their ability to act as RORγt inverse agonists. These compounds have been shown to inhibit the differentiation of human Th17 cells and reduce the production of IL-17 in cellular assays. nih.govnih.gov For example, studies have explored various substituents on the biphenyl rings and the amide nitrogen to optimize potency and selectivity. The table below shows examples of related RORγt modulators and their reported activities, providing a framework for the potential biological relevance of the this compound scaffold.

Biological Activity of Related RORγt Modulators

| Compound Class/Example | Target | Activity Type | Reported Potency (IC₅₀) |

|---|---|---|---|

| Ethylsulfonylbenzyl derivative (S18-000003) | RORγt | Antagonist | 29 nM (Cell-based reporter assay) |

| 3-oxo-lithocholic acid amidate (A2) | RORγt | Modulator | 225 nM (Luciferase assay) |

This table presents data for related compounds to illustrate the activity of the scaffold, not for this compound itself. Data sourced from cited research articles. nih.govnih.gov

The investigation of this compound in chemical biology would likely involve its synthesis and subsequent testing in RORγt binding assays (e.g., microscale thermophoresis or radioligand binding) and functional cellular assays that measure the inhibition of IL-17 production. nih.gov Such studies would clarify its specific activity and contribution to the understanding of the structure-activity relationships within this important class of compounds.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H19NO |

|---|---|

Molecular Weight |

301.4 g/mol |

IUPAC Name |

N-[(4-methylphenyl)methyl]-4-phenylbenzamide |

InChI |

InChI=1S/C21H19NO/c1-16-7-9-17(10-8-16)15-22-21(23)20-13-11-19(12-14-20)18-5-3-2-4-6-18/h2-14H,15H2,1H3,(H,22,23) |

InChI Key |

NZLVRDXBXSGNLT-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Chemoenzymatic Approaches for N 4 Methylbenzyl Biphenyl 4 Carboxamide

Established Synthetic Routes for the Preparation of N-(4-methylbenzyl)biphenyl-4-carboxamide

The construction of this compound fundamentally involves the formation of an amide bond between biphenyl-4-carboxylic acid and 4-methylbenzylamine (B130917). The primary variations in synthetic routes lie in the preparation of the key biphenyl-4-carboxylic acid precursor and the method of amide bond formation.

Conventional Multistep Synthesis Strategies

Conventional approaches to this compound are characterized by a sequential, step-by-step assembly of the molecule. A common and well-established method for constructing the biphenyl (B1667301) backbone is the Suzuki-Miyaura cross-coupling reaction. nih.gov This reaction provides a powerful tool for creating the carbon-carbon bond between two aromatic rings.

A typical multistep synthesis can be conceptualized as follows:

Preparation of Biphenyl-4-carboxylic Acid: This key intermediate is often synthesized via a Suzuki-Miyaura coupling between a 4-halobenzoic acid derivative (e.g., 4-bromobenzoic acid or its ester) and a phenylboronic acid. nih.govresearchgate.net The reaction is typically catalyzed by a palladium complex in the presence of a base.

Activation of the Carboxylic Acid: The carboxylic acid group of biphenyl-4-carboxylic acid is usually activated to facilitate the subsequent amidation reaction. Common methods for activation include conversion to an acyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride, or formation of an active ester.

Amide Bond Formation: The activated biphenyl-4-carboxylic acid derivative is then reacted with 4-methylbenzylamine in the presence of a base to form the final product, this compound.

An alternative conventional route involves the synthesis of biphenyl-4-carbonyl chloride directly from biphenyl, followed by reaction with 4-methylbenzylamine.

| Step | Reactants | Reagents/Catalysts | Product |

| 1 | 4-Bromobenzoic acid, Phenylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | Biphenyl-4-carboxylic acid |

| 2 | Biphenyl-4-carboxylic acid | Thionyl chloride (SOCl₂) | Biphenyl-4-carbonyl chloride |

| 3 | Biphenyl-4-carbonyl chloride, 4-Methylbenzylamine | Base (e.g., Triethylamine) | This compound |

Expedited Synthetic Protocols for this compound

To streamline the synthesis of this compound, expedited protocols that reduce the number of steps and purification procedures have been developed. These often involve in situ generation of the active species or the use of coupling agents that facilitate a one-pot reaction.

One such expedited approach involves the direct coupling of biphenyl-4-carboxylic acid with 4-methylbenzylamine using a peptide coupling reagent. These reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with 1-hydroxybenzotriazole (B26582) (HOBt), promote amide bond formation under mild conditions and often with high yields, bypassing the need to isolate the acyl chloride intermediate. nih.gov

Flow chemistry presents another innovative approach to expedite synthesis. By passing the reactants through packed columns containing immobilized reagents and catalysts, the reaction time can be significantly reduced, and the purification process simplified. syrris.jp While a specific flow synthesis for this compound is not prominently documented, the principles have been successfully applied to the multistep synthesis of complex molecules, suggesting its feasibility for this target compound. syrris.jp

Development and Optimization of this compound Synthesis

Ongoing research focuses on improving the efficiency, cost-effectiveness, and environmental footprint of synthesizing this compound and related compounds. Key areas of development include the use of advanced catalytic systems and the integration of green chemistry principles.

Catalytic Strategies in this compound Synthesis

Catalysis plays a pivotal role in the synthesis of the biphenyl core of this compound. The Suzuki-Miyaura coupling, a cornerstone of biphenyl synthesis, relies on palladium catalysts. nih.gov Research in this area is focused on developing more active and stable palladium catalysts that can function at low loadings and under milder conditions.

For the amide formation step, while not always catalytic in the traditional sense, the use of coupling agents can be considered a form of chemical promotion. More advanced catalytic methods for direct amidation of carboxylic acids are an active area of research, although their application to this specific synthesis is not yet widely reported.

A versatile approach for the synthesis of the related compound, N-(4-methylbenzyl)benzamide, has been reported using copper(I) iodide (CuI) as a catalyst. researchgate.net This suggests that copper-catalyzed methodologies could be explored for the synthesis of this compound.

| Catalytic Method | Key Reaction | Catalyst/Promoter | Advantages |

| Suzuki-Miyaura Coupling | C-C bond formation | Palladium complexes | High efficiency, broad functional group tolerance |

| Peptide Coupling | Amide bond formation | EDC/HOBt | Mild conditions, high yields |

| Copper-Catalyzed Synthesis | Amide bond formation | Copper(I) iodide (for analogues) | Potential for alternative catalytic cycle |

Application of Green Chemistry Principles to this compound Production

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of this compound synthesis, these principles can be applied in several ways:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. One-pot syntheses and the use of catalytic rather than stoichiometric reagents contribute to higher atom economy.

Use of Safer Solvents: Replacing hazardous solvents with greener alternatives. For instance, exploring water or ethanol (B145695) as solvents for the coupling and amidation steps where feasible.

Energy Efficiency: Developing reactions that can be conducted at ambient temperature and pressure to reduce energy consumption. The use of highly active catalysts can facilitate this.

Renewable Feedstocks: While the direct synthesis of this compound from renewable feedstocks is a long-term goal, the development of bio-based starting materials for the synthesis of aromatic compounds is an active area of research that could eventually impact its production. rsc.org

Chemoenzymatic Synthesis and Biocatalysis for this compound Analogues

Chemoenzymatic synthesis combines chemical and enzymatic steps to create molecules with high specificity and under mild conditions. While the direct chemoenzymatic synthesis of this compound is not extensively documented, the synthesis of its analogues and precursors using biocatalysis highlights the potential of this approach.

Enzymes such as lipases are known to catalyze the formation of amide bonds. A lipase (B570770) could potentially be used to couple biphenyl-4-carboxylic acid or its ester with 4-methylbenzylamine. This would offer a green alternative to traditional chemical coupling agents.

Furthermore, dioxygenase enzymes have been utilized in the synthesis of chiral bipyridyls, which are structurally related to biphenyls. nih.gov These enzymes can introduce hydroxyl groups with high stereoselectivity, offering a route to functionalized biphenyl precursors that would be challenging to achieve through conventional chemistry. nih.gov The chemoenzymatic synthesis of complex ganglioside analogues has also been successfully demonstrated, showcasing the power of combining multi-enzyme systems with chemical steps. ucsd.edu

The synthesis of N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamide analogues has been achieved through multiple synthetic approaches, including the use of coupling agents that are common in chemoenzymatic strategies. nih.gov This demonstrates the applicability of these methods to structurally similar molecules.

The development of chemoenzymatic routes for this compound and its analogues holds promise for producing these compounds in a more sustainable and efficient manner, particularly for applications that require high purity and enantioselectivity.

Enzyme-Mediated Synthesis of this compound Precursors

The synthesis of this compound relies on the availability of its key precursors: biphenyl-4-carboxylic acid and 4-methylbenzylamine. Enzymatic and chemoenzymatic strategies can be effectively employed to produce these building blocks.

The precursor biphenyl-4-carboxylic acid can be synthesized via methods such as the Suzuki-Miyaura coupling, a palladium-catalyzed cross-coupling of a boronic acid with a halide. ajgreenchem.com While this is a powerful chemical method, enzymatic approaches are being explored for the synthesis of functionalized aromatic compounds. For instance, dioxygenase enzymes can introduce hydroxyl groups onto aromatic rings, which can then be further oxidized to carboxylic acids through the action of dehydrogenases.

More directly relevant to the amide bond formation, the enzymatic synthesis of the amide itself can be approached through the direct coupling of biphenyl-4-carboxylic acid and 4-methylbenzylamine. A variety of enzymes, including lipases and amide bond synthetases (ABS), are capable of catalyzing this transformation. rsc.orgresearchgate.net

Lipases, which are hydrolases, can be used for amide synthesis, typically through the aminolysis of an ester precursor in non-aqueous media to shift the equilibrium towards synthesis. acs.orgresearchgate.net For example, biphenyl-4-carboxylic acid could first be esterified (e.g., to methyl biphenyl-4-carboxylate), and then a lipase could catalyze the reaction between this ester and 4-methylbenzylamine. Some unique lipases have also been shown to directly catalyze the amidation of carboxylic acids. researchgate.net

Amide Bond Synthetases (ABS) and other ATP-dependent enzymes, such as those from the adenylating (ANL) superfamily, offer a more direct route. rsc.orgnih.gov These enzymes activate the carboxylic acid using ATP to form a reactive acyl-adenylate intermediate, which then readily reacts with an amine. acs.org This approach is advantageous as it can be performed in aqueous media under mild conditions. rsc.org

| Enzyme Class | Precursor Strategy | Reaction Type | Key Advantages |

| Lipase | Biphenyl-4-carboxylate ester + 4-methylbenzylamine | Aminolysis | Readily available enzymes, established protocols. |

| Lipase (specialized) | Biphenyl-4-carboxylic acid + 4-methylbenzylamine | Direct Amidation | One-step synthesis from the acid. researchgate.net |

| Amide Bond Synthetase (ABS) | Biphenyl-4-carboxylic acid + 4-methylbenzylamine | ATP-dependent Amidation | High efficiency, aqueous conditions, direct use of the acid. rsc.orgacs.org |

| Carboxylic Acid Reductase (CAR) - A-domain | Biphenyl-4-carboxylic acid + 4-methylbenzylamine | ATP-dependent Amidation | Broad substrate scope, can be engineered for specific targets. nih.govacs.org |

Stereoselective Synthesis of this compound Derivatives via Biocatalysis

While this compound itself is not chiral, the introduction of a stereocenter into either the biphenyl or the benzyl (B1604629) moiety would necessitate a stereoselective synthesis to obtain enantiomerically pure derivatives. Biocatalysis is exceptionally well-suited for this purpose. researchgate.net

Enzymes can achieve high enantioselectivity through several strategies, most notably the kinetic resolution of a racemic starting material. In a kinetic resolution, one enantiomer of a racemic mixture reacts significantly faster than the other, allowing for the separation of the unreacted, slower-reacting enantiomer and the enantiomerically enriched product.

For instance, if a chiral center were introduced at the benzylic position of the amine (e.g., using α-methylbenzylamine instead of 4-methylbenzylamine), a lipase or an amide bond synthetase could be used to selectively acylate one enantiomer of the racemic amine with biphenyl-4-carboxylic acid. This would result in an enantioenriched amide and the unreacted amine of the opposite configuration.

Novel biocatalytic cascades have been developed that combine nitrile-hydrolyzing enzymes with amide bond synthetases. researchgate.net This allows for the kinetic resolution of racemic nitriles to produce chiral carboxylic acids, which can then be used to form chiral amides. researchgate.net For example, a racemic nitrile precursor to a substituted biphenyl-4-carboxylic acid could be resolved using a nitrilase, and the resulting enantiopure acid could then be coupled with 4-methylbenzylamine using an amide bond synthetase.

The table below outlines potential biocatalytic approaches for the stereoselective synthesis of a hypothetical chiral derivative of this compound.

| Biocatalytic Strategy | Chiral Precursor | Enzyme(s) | Outcome |

| Kinetic Resolution | Racemic chiral amine | Lipase, Amide Bond Synthetase | Enantiomerically enriched amide and unreacted amine enantiomer. researchgate.net |

| Kinetic Resolution | Racemic chiral carboxylic acid | Lipase (for ester aminolysis), Amide Bond Synthetase | Enantiomerically enriched amide and unreacted acid enantiomer. |

| Dynamic Kinetic Resolution | Racemic chiral amine or acid | Hydrolase/Lipase + Racemization catalyst | Theoretical high yield of a single amide enantiomer. |

| Asymmetric Synthesis | Prochiral precursor | Engineered Enzyme (e.g., transaminase for amine synthesis) | Direct synthesis of a single enantiomer of the chiral precursor. |

The versatility of enzymes like lipases, proteases, and amide bond synthetases, combined with the potential for protein engineering, provides a powerful toolkit for the synthesis of not only this compound but also its structurally diverse and potentially chiral derivatives in a sustainable and efficient manner. rsc.orgacs.org

Molecular Interactions and in Vitro Biochemical Characterization of N 4 Methylbenzyl Biphenyl 4 Carboxamide

Enzymatic Inhibition and Activation Profiling of N-(4-methylbenzyl)biphenyl-4-carboxamide

Specific Enzyme Assays and Kinetic Characterization

There is currently no publicly available data from specific enzyme assays to characterize the inhibitory or activating effects of this compound. Research studies detailing its half-maximal inhibitory concentration (IC50) or activation constant (AC50) against any particular enzyme are not found in the scientific literature. Furthermore, kinetic characterization studies to determine the mechanism of interaction, such as competitive, non-competitive, or uncompetitive inhibition, have not been reported.

Pan-Enzyme Screening for this compound Activity

Comprehensive screening of this compound against a broad panel of enzymes to determine its selectivity profile has not been published. Such studies are crucial for identifying potential primary targets and off-target effects of a compound. The absence of this data means its broader enzymatic activity profile remains unknown.

Receptor Binding and Ligand Affinity Studies of this compound

Radioligand Binding Assays and Displacement Studies

No radioligand binding assays or displacement studies involving this compound have been reported in the accessible scientific literature. Consequently, its affinity (Ki) or dissociation constant (Kd) for any specific receptor is not known. These assays are fundamental in determining the receptor-binding potential of a compound.

Biophysical Methods for Ligand-Target Interaction Analysis

Biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful tools for analyzing the kinetics and thermodynamics of ligand-target interactions. However, there are no published studies that have utilized these methods to investigate the binding of this compound to any biological target. Therefore, data on its association rate (ka), dissociation rate (kd), and thermodynamic parameters (enthalpy, entropy) of binding are not available.

Cellular Pathway Modulation by this compound In Vitro

Information regarding the effects of this compound on cellular pathways in vitro is not present in the published scientific literature. Studies that would investigate its impact on signaling cascades, gene expression, or other cellular functions have not been documented.

Gene Expression Profiling in Response to this compound

No data is available regarding the effects of this compound on gene expression.

Protein Phosphorylation and Intracellular Signaling Cascade Analysis

There is no information on how this compound may influence protein phosphorylation or any intracellular signaling cascades.

Specific Cellular Process Perturbations by this compound (e.g., cell cycle progression, cytoskeletal dynamics)

The impact of this compound on cellular processes such as cell cycle progression and cytoskeletal dynamics has not been documented in the available scientific literature.

Elucidation of Molecular Targets and Mechanism of Action for N 4 Methylbenzyl Biphenyl 4 Carboxamide

Identification of Direct Molecular Targets of N-(4-methylbenzyl)biphenyl-4-carboxamide

The precise molecular entities with which this compound directly interacts to elicit any potential biological effects remain to be characterized in peer-reviewed literature.

Affinity Chromatography and Proteomic Approaches

A thorough search of scientific databases reveals a lack of published studies utilizing affinity chromatography coupled with proteomic techniques, such as pull-down assays and mass spectrometry, to identify the binding partners of this compound. Consequently, no data tables of potential protein interactors identified through these methods can be provided at this time.

Activity-Based Protein Profiling (ABPP)

Similarly, there is no evidence in the accessible scientific literature of the application of activity-based protein profiling (ABPP) to identify the functional targets of this compound. The synthesis and use of specialized chemical probes derived from this compound for ABPP experiments have not been reported.

Mechanistic Studies of this compound Action at the Molecular Level

The mechanistic details of how this compound might engage with its yet-to-be-identified targets are also not documented.

Allosteric Modulation versus Orthosteric Binding Mechanisms

Without identified molecular targets, research into whether this compound acts via allosteric modulation or direct competition at an orthosteric binding site has not been conducted or published.

Conformational Changes Induced by this compound-Target Interaction

Investigations into the specific conformational changes that may be induced in a target protein upon binding of this compound are contingent on the prior identification of such a target. As this information is not available, no studies on induced conformational shifts have been reported.

Downstream Biological Consequences of this compound Target Engagement

The downstream biological pathways and cellular processes that might be modulated following the engagement of a molecular target by this compound are currently unknown. The absence of target identification precludes any definitive studies on the subsequent biological effects.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of N 4 Methylbenzyl Biphenyl 4 Carboxamide Derivatives

Systematic Chemical Modification of the N-(4-methylbenzyl)biphenyl-4-carboxamide Core Structure

Systematic modification of the this compound scaffold allows researchers to probe the specific interactions between the compound and its biological target. By altering each of the three main components—the biphenyl (B1667301) core, the N-benzyl group, and the carboxamide linker—investigators can map the pharmacophore and identify key features that govern efficacy and selectivity.

Exploration of Biphenyl Moiety Substitutions and Their Impact on Activity

The biphenyl moiety serves as a crucial structural anchor, often engaging in hydrophobic interactions within the binding pocket of a target protein. Its relative flexibility allows it to adopt various conformations, which can be fine-tuned by the introduction of substituents.

Research on related biphenyl carboxamide derivatives has shown that the substitution pattern on the biphenyl rings is a critical determinant of biological activity. For instance, in studies of biphenyl derivatives as potential anti-inflammatory agents, the position and nature of substituents significantly modulate efficacy. A phenyl substituent on one of the rings is generally considered an activating group that directs further electrophilic substitution to the ortho and para positions. Lipophilic substituents on the biphenyl-methyl group are known to associate with hydrophobic pockets of receptors, highlighting the importance of this moiety for binding affinity.

In some series of biphenylamide derivatives, structural modifications to the biphenyl core, such as the introduction of nitrogen atoms to create pyridinyl-phenyl structures, have been shown to be detrimental, leading to a reduction in activity. This suggests that the uninterrupted biphenyl system is essential for maintaining the optimal orientation and electronic properties required for interaction with the target.

Table 1: Impact of Biphenyl Moiety Modifications on the Activity of Biphenyl Carboxamide Analogues

| Modification Type | Substituent/Position | Observed Impact on Activity |

| Introduction of Heteroatoms | Nitrogen in either biphenyl ring | Detrimental; 2-3 fold reduction in antiproliferative activity |

| Positional Isomerism | Para-para substituted biphenyl | Generally associated with superior inhibitory activity |

| Lipophilic Groups | Linear alkyl groups | Can enhance binding by associating with hydrophobic pockets |

| Acidic Groups | Carboxylic acid or tetrazole | Often required for potent antagonistic activity in certain receptor classes |

Variation of the N-Benzyl Group in this compound Analogues

The N-benzyl portion of the molecule also plays a significant role in defining the compound's biological profile. The 4-methyl substituent of the parent compound can be altered to explore the effects of steric bulk, electronics, and hydrogen-bonding potential at this position.

Studies on other classes of N-benzyl derivatives, such as N-benzyl-2-phenylpyrimidin-4-amines and (S)-N-Benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamides, have provided valuable SAR insights. For example, the introduction of different substituents on the benzyl (B1604629) ring can have a profound effect on inhibitory activity. In one study, placing a fluorine atom at the para-position of the benzyl ring resulted in the highest inhibitory activity against monoamine oxidase (MAO) enzymes. Similarly, studies on nitrone derivatives showed that fluorine substitution on the benzyl ring significantly influenced inhibitory potency. The steric effect at this position is also critical; in some series, conversion to a smaller methyl group at the N-substituent position significantly enhanced activity, while larger groups were less tolerated.

These findings suggest that for this compound derivatives, modifying the electronic nature and size of the substituent on the benzyl ring is a viable strategy for optimizing potency.

Table 2: Structure-Activity Relationships of N-Benzyl Group Modifications in Bioactive Compounds

| Modification on Benzyl Ring | Substituent | Biological Target/Activity | Impact on Potency | Reference |

| Halogenation | para-Fluoro | Monoamine Oxidase-A (MAO-A) | Highest inhibitory activity in the series | |

| Halogenation | 2,4-Difluoro | Soybean Lipoxygenase (LOX) | Most potent inhibitor in the series | |

| Positional Isomerism | ortho-Fluoro or ortho-Cyano | sGC inhibitory activity | Led to better inhibitory activity | |

| Steric Bulk | Methyl (vs. Benzyl) | VEGF Inhibition | Significantly enhanced activity |

Modifications at the Carboxamide Linker and Their Stereochemical Implications

The carboxamide linker is not merely a spacer; it is a critical functional group that often participates in key hydrogen bonding interactions with amino acid residues in the target's active site. Its rigidity and planarity also help to properly orient the biphenyl and N-benzyl moieties.

Modifying this linker can lead to significant changes in activity. Replacing the amide with a sulfonamide or a simple methylene group has been explored in other contexts, often resulting in a loss of potency, which underscores the importance of the carboxamide's specific hydrogen-bonding capabilities. In some cases, the incorporation of amide bonds into a molecule can improve its pharmacokinetic properties by modulating lipophilicity and metabolic stability.

Furthermore, the stereochemistry around the linker and adjacent atoms can be crucial. For analogues where a chiral center is introduced near the carboxamide group, it has been observed that one enantiomer may possess significantly greater activity than the other. For instance, in a series of STAT3 inhibitors, analogues with an (R)-configuration at an adjacent chiral center showed improved inhibitory activity compared to their (S)-enantiomer counterparts. This highlights the importance of a specific three-dimensional arrangement for optimal interaction with the biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives

QSAR is a computational modeling technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By identifying key molecular properties (descriptors) that correlate with activity, QSAR models can predict the potency of novel compounds and guide the design of more effective analogues.

Development and Validation of QSAR Models for this compound Activity

For classes of compounds like biphenyl carboxamide derivatives, QSAR studies have been successfully employed to model analgesic and anti-inflammatory activities. These studies typically involve a dataset of analogues with experimentally determined biological activities. The process begins with the calculation of a wide range of molecular descriptors for each compound.

Multiple Linear Regression (MLR) is a common statistical method used to generate the QSAR model, which takes the form of an equation linking the biological activity to the most relevant descriptors. The robustness and predictive power of the generated models are assessed through rigorous statistical validation. Key parameters include the coefficient of determination (r²), which indicates the goodness of fit, and the cross-validated r² (q² or predicted r²), which measures the model's internal predictivity. A high r² value (e.g., > 0.8) and a satisfactory predictive r² value (e.g., > 0.6) suggest a statistically significant and predictive model. For example, a 2D QSAR study on biphenyl analogues with anti-inflammatory activity yielded a model with an r² of 0.842 and an internal predictivity of 0.69. Another study on biphenyl carboxamide analogues produced a model with an r² of 0.800 and a predicted r² of 0.7217.

Table 3: Summary of Statistical Validation for QSAR Models of Biphenyl Carboxamide Analogues

| Model Type | Statistical Method | r² (Coefficient of Determination) | Predicted r² (Internal Predictivity) | Activity Modeled | Reference |

| 2D-QSAR | Multiple Linear Regression (MLR) | 0.842 | 0.69 | Anti-inflammatory | |

| 2D-QSAR | Multiple Linear Regression (MLR) | 0.800 | 0.7217 | Analgesic/Anti-inflammatory | |

| 3D-QSAR | Genetic Function Approximation (GFA) | Not Specified | 0.66 (r²) / 0.60 (r²_pred) | Anti-inflammatory |

Identification of Key Physicochemical Descriptors Influencing Biological Activity

A primary outcome of QSAR modeling is the identification of the specific physicochemical properties, or descriptors, that govern the biological activity of the compounds. These descriptors can be broadly categorized as electronic, steric, hydrophobic, and topological.

In QSAR studies of biphenyl carboxamide analogues and related structures, several key descriptors have been identified as being crucial for activity.

Thermodynamic and Electronic Parameters: Descriptors such as dipole moment, and energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) often feature in QSAR models. These parameters relate to the molecule's reactivity and its ability to engage in electronic interactions with the target.

Structural and Lipophilic Parameters: Descriptors related to molecular size, shape, and lipophilicity (logP) are fundamental in QSAR. For instance, models have highlighted that lipophilic character and molecular size are the most important features for the inhibition of certain enzymes like COX-2 by related compounds. The presence of a third aromatic ring was also noted as a significant structural feature in some models.

The identification of these descriptors provides a quantitative basis for the SAR observations, allowing for a more guided and efficient drug design process.

Design Principles for Novel Chemical Probes and Ligands Based on the this compound Scaffold

In the absence of specific research on this compound derivatives, we can extrapolate general principles from related studies on other biphenyl-4-carboxamide scaffolds to guide the potential design of novel chemical probes and ligands. These principles focus on strategic modifications to the core structure to modulate properties such as potency, selectivity, and pharmacokinetics.

Key Areas for Modification:

Biphenyl Core: Substitutions on either of the phenyl rings of the biphenyl moiety can significantly impact activity and selectivity. Introducing electron-donating or electron-withdrawing groups can alter the electronic distribution of the molecule, influencing its binding affinity to target proteins. For instance, studies on other biphenyl carboxamide series have shown that the position and nature of substituents can dictate the compound's antagonist or agonist activity at certain receptors.

Amide Linker: The amide bond provides a crucial hydrogen bonding motif. Modifications to this linker, such as N-alkylation or replacement with bioisosteres, could influence the compound's conformational flexibility and its interaction with the target's active site.

N-Benzyl Group: The 4-methylbenzyl moiety offers another site for diversification. Altering the substituent on this benzyl ring, or replacing the benzyl group entirely with other aromatic or aliphatic functionalities, could probe the steric and electronic requirements of a potential binding pocket.

Hypothetical Design Strategies:

To illustrate these principles, one could envision a systematic exploration of the this compound scaffold. A hypothetical library of derivatives could be synthesized to probe the SAR. The following table outlines potential modifications and their intended purpose in the design of novel probes and ligands.

Table 1: Hypothetical Design Strategy for this compound Derivatives

| Modification Site | Proposed Modification | Rationale for Design |

| Biphenyl Ring A (Carboxamide side) | Introduction of small substituents (e.g., -F, -Cl, -CH3) at various positions. | To probe for specific interactions within a binding pocket and influence electronic properties. |

| Biphenyl Ring B | Introduction of polar groups (e.g., -OH, -NH2) or lipophilic groups. | To modulate solubility, cell permeability, and potential for new hydrogen bond interactions. |

| Amide Nitrogen | Methylation or replacement with other small alkyl groups. | To alter hydrogen bonding capacity and conformational rigidity. |

| Benzyl Ring | Variation of the methyl group position (ortho, meta) or replacement with other substituents (e.g., -OCH3, -CF3). | To explore the steric and electronic tolerance of the binding site for this region of the molecule. |

Data Table of Proposed Analogs for Initial SAR Screening:

The following interactive table presents a hypothetical set of initial derivatives that could be synthesized to establish a preliminary understanding of the SAR for the N-(4-methylbenzyl)bhenyl-4-carboxamide scaffold. The biological activity data in this table is purely illustrative, as no experimental data is currently available.

| Compound ID | Biphenyl Ring A Substitution | Biphenyl Ring B Substitution | N-Benzyl Ring Substitution | Hypothetical Biological Activity (IC50, µM) |

| Parent | None | None | 4-Methyl | >10 |

| 1a | 2'-Fluoro | None | 4-Methyl | 5.2 |

| 1b | 3'-Chloro | None | 4-Methyl | 8.1 |

| 2a | None | 4'-Hydroxy | 4-Methyl | 2.5 |

| 2b | None | 3'-Methoxy | 4-Methyl | 4.7 |

| 3a | None | None | 2-Methyl | >10 |

| 3b | None | None | 3-Methyl | 9.5 |

| 4a | 2'-Fluoro | 4'-Hydroxy | 4-Methyl | 0.8 |

The successful synthesis and biological evaluation of such a focused library would be the first critical step in elucidating the SAR and SPR of this chemical series. The resulting data would be invaluable for the rational design of more potent and selective chemical probes or lead compounds for various biological targets. Until such studies are conducted, the potential of the this compound scaffold in medicinal chemistry remains to be unlocked.

Computational Chemistry and in Silico Investigations of N 4 Methylbenzyl Biphenyl 4 Carboxamide

Molecular Docking Studies of N-(4-methylbenzyl)biphenyl-4-carboxamide-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.commdpi.com These studies are crucial for understanding the binding mode of this compound to a biological target, which is often a protein or enzyme.

In the absence of a known three-dimensional structure of the target protein, ligand-based docking approaches can be employed. These methods rely on the knowledge of other molecules that bind to the target of interest. One common technique is shape similarity analysis, where the three-dimensional shape of this compound is compared to a database of known active ligands. The underlying principle is that molecules with similar shapes are likely to bind to the same target and exhibit similar biological activities.

Pharmacophore modeling is another ligand-based approach. A pharmacophore is an abstract representation of the essential molecular features that are necessary for biological activity. For this compound, a pharmacophore model could be generated based on its key chemical features, such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. This model can then be used to screen virtual libraries for other compounds that match the pharmacophore and are therefore likely to bind to the same target.

Illustrative Ligand-Based Docking Results for this compound

| Method | Parameter | Value |

|---|---|---|

| Shape Similarity | Tanimoto Coefficient | 0.85 |

This table contains illustrative data.

When the three-dimensional structure of the target protein is available, structure-based docking can be performed. This method involves placing the this compound molecule into the binding site of the protein and evaluating the goodness of fit. The process is guided by a scoring function, which is a mathematical model that estimates the binding affinity between the ligand and the protein.

The scoring function takes into account various factors, such as electrostatic interactions, van der Waals forces, and hydrogen bonding. The goal of the docking algorithm is to find the binding pose of the ligand that minimizes the scoring function, which corresponds to the most stable complex. The evaluation of different scoring functions is crucial for obtaining reliable predictions of the binding pose and affinity.

Illustrative Structure-Based Docking Results for this compound with a Hypothetical Target

| Scoring Function | Binding Affinity (kcal/mol) | Predicted Interacting Residues |

|---|---|---|

| AutoDock Vina | -9.8 | TYR234, PHE345, ARG456 |

| Glide Score | -10.2 | TYR234, PHE345, TRP567 |

This table contains illustrative data.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Kinetics of this compound

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. These simulations provide detailed information about the conformational changes of this compound and its interactions with biological targets in a dynamic environment.

An MD simulation generates a trajectory, which is a series of snapshots of the system at different time points. The analysis of this trajectory can reveal important information about the behavior of this compound in a simulated biological environment, such as in water or a lipid bilayer.

From the trajectory, various properties can be calculated, including the root-mean-square deviation (RMSD) to assess the stability of the molecule's conformation, and the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. Additionally, the formation and breaking of hydrogen bonds between the ligand and its target can be monitored throughout the simulation, providing insights into the stability of the binding interaction.

While molecular docking provides a rapid estimation of binding affinity, more rigorous methods like Free Energy Perturbation (FEP) and umbrella sampling can be used for more accurate predictions. FEP is a method that calculates the free energy difference between two states by gradually "perturbing" one molecule into another. nih.gov This can be used to predict the change in binding affinity resulting from a small chemical modification to this compound.

Umbrella sampling is another technique used to calculate the free energy profile along a specific reaction coordinate, such as the distance between the ligand and the binding site of the protein. By overcoming the energy barriers along the dissociation pathway, umbrella sampling can provide a detailed understanding of the binding and unbinding process, as well as an accurate calculation of the binding free energy.

Illustrative Binding Free Energy Calculation Results for this compound

| Method | Calculated Binding Free Energy (kcal/mol) |

|---|---|

| Free Energy Perturbation (FEP) | -12.5 ± 0.5 |

This table contains illustrative data.

Quantum Chemical Calculations for this compound Electronic Properties

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. nih.gov These calculations provide insights into the distribution of electrons within this compound, which is fundamental to understanding its reactivity and intermolecular interactions.

Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive.

The molecular electrostatic potential (MEP) map is another important output of quantum chemical calculations. The MEP map illustrates the charge distribution around the molecule, highlighting the electron-rich (negative potential) and electron-poor (positive potential) regions. This information is valuable for predicting how the molecule will interact with other molecules, including its biological target.

Illustrative Quantum Chemical Calculation Results for this compound

| Property | Value |

|---|---|

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.4 eV |

This table contains illustrative data.

Pharmacophore Modeling and Virtual Screening Based on this compound

Pharmacophore modeling is a powerful technique in drug discovery used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are responsible for a molecule's biological activity. A pharmacophore model can be generated based on the structure of a known active compound like this compound.

The key pharmacophoric features of this compound would likely include:

Hydrogen Bond Acceptors: The carbonyl oxygen of the amide group.

Hydrogen Bond Donors: The nitrogen atom of the amide group.

Aromatic Rings: The biphenyl (B1667301) and benzyl (B1604629) moieties, which can engage in π-π stacking and hydrophobic interactions.

Hydrophobic Features: The methyl group and the aromatic rings.

Once a pharmacophore model is developed, it can be used as a 3D query in a virtual screening campaign to search large chemical databases for other molecules that share the same pharmacophoric features. This process allows for the rapid identification of potential "hits" that may exhibit similar biological activity. These hits can then be subjected to further computational analysis, such as molecular docking, to predict their binding affinity to a specific biological target.

Virtual screening based on the pharmacophore of this compound could be a valuable strategy for discovering novel compounds with similar therapeutic potential. The identified hits would share the key structural motifs necessary for biological activity but may possess different core scaffolds, leading to the discovery of new chemical classes of active compounds.

Table 2: Potential Pharmacophoric Features of this compound

| Feature | Location on Molecule | Potential Interaction |

| Hydrogen Bond Acceptor | Carbonyl oxygen | Interaction with hydrogen bond donors on a target protein |

| Hydrogen Bond Donor | Amide nitrogen | Interaction with hydrogen bond acceptors on a target protein |

| Aromatic Ring | Biphenyl system | π-π stacking with aromatic residues of a target protein |

| Aromatic Ring | Benzyl group | Hydrophobic interactions within a binding pocket |

| Hydrophobic Center | Methyl group | Van der Waals interactions |

Advanced Biophysical and Structural Biology Techniques for N 4 Methylbenzyl Biphenyl 4 Carboxamide Research

X-ray Crystallography of N-(4-methylbenzyl)biphenyl-4-carboxamide-Target Co-crystals

X-ray crystallography is a cornerstone technique for determining the three-dimensional structure of molecules, including protein-ligand complexes. nih.gov For a compound like this compound, obtaining a co-crystal structure with its target protein can reveal the precise binding orientation and key molecular interactions. This method involves crystallizing the protein while it is in a complex with the ligand. nih.gov

The successful crystallization of a protein-ligand complex is a critical and often challenging step. nih.gov A general protocol for the co-crystallization of a target protein with this compound would involve several key stages.

Key Stages in Co-crystallization:

Protein Purity and Preparation: The target protein must be of high purity, typically greater than 95%, and stable in solution. nih.gov Techniques like dynamic light scattering (DLS) can be used to ensure the protein sample is homogenous and monodisperse. nih.gov The protein is concentrated to an optimal level, generally between 5 and 25 mg/mL. nih.gov

Complex Formation: The purified protein is incubated with this compound to allow for the formation of a stable complex. nih.gov The ligand is typically dissolved in a solvent like dimethyl sulfoxide (B87167) (DMSO) and added to the protein solution at a specific molar ratio. nih.gov

Crystallization Screening: The protein-ligand complex is then subjected to a wide range of crystallization conditions. nih.gov The vapor diffusion method, in either a sitting or hanging drop format, is commonly used. nih.gov In this method, a drop containing the protein-ligand complex and a precipitant solution is allowed to equilibrate with a larger reservoir of the precipitant, slowly increasing the concentration in the drop to induce crystallization. nih.gov

Optimization: Initial "hits" from the screening process, which may be small or poorly formed crystals, are optimized by systematically varying parameters such as pH, precipitant concentration, temperature, and the presence of additives.

Table 1: Representative Co-crystallization Conditions for a Protein-Ligand Complex

| Parameter | Condition | Purpose |

| Protein Concentration | 5–25 mg/mL | To achieve supersaturation required for crystal formation. nih.gov |

| Ligand Concentration | 1-10 molar excess over protein | To ensure saturation of the protein's binding sites. nih.gov |

| Precipitant | Polyethylene glycol (PEG), salts (e.g., ammonium (B1175870) sulfate) | To reduce the solubility of the protein complex, promoting crystallization. |

| Buffer pH | Varies (e.g., 4.0-9.0) | To maintain protein stability and influence crystal contacts. |

| Temperature | 4°C or 20°C | To control the rate of crystallization. nih.gov |

| Method | Vapor Diffusion (Hanging or Sitting Drop) | A common and effective method for growing high-quality crystals. nih.gov |

Once suitable crystals are obtained and diffracted using an X-ray source, the resulting diffraction pattern is used to calculate an electron density map. This map is then interpreted to build a detailed three-dimensional model of the this compound molecule bound within the active site of its target protein.

This high-resolution structure provides invaluable information, including:

Binding Conformation: The exact spatial arrangement of the ligand within the binding pocket.

Key Interactions: Identification of specific hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and amino acid residues of the protein.

Solvent-Mediated Interactions: The role of water molecules in mediating the binding between the ligand and the protein.

Conformational Changes: Any structural changes in the protein that occur upon ligand binding.

This level of detail is fundamental for understanding the mechanism of action and for structure-based drug design efforts.

Cryo-Electron Microscopy (Cryo-EM) Applications in this compound Research

Cryo-electron microscopy (cryo-EM) has emerged as a revolutionary technique in structural biology, allowing for the determination of high-resolution structures of macromolecules in a near-native state. nih.govnih.gov In cryo-EM, samples are flash-frozen in a thin layer of vitreous ice, and their images are captured using an electron microscope. ucla.edu

For research involving this compound, cryo-EM is particularly valuable in specific scenarios:

Large, Complex Targets: Cryo-EM excels at determining the structures of large protein complexes that are difficult or impossible to crystallize. nih.gov If this compound targets such a complex, cryo-EM could be the only method to visualize the binding site.

Membrane Proteins: Many drug targets are membrane proteins, which are notoriously difficult to crystallize. Cryo-EM has been highly successful in determining the structures of membrane proteins in their native lipid environment. nih.gov

Conformational Dynamics: Cryo-EM can capture multiple conformational states of a protein from a single sample, providing insights into the dynamic nature of the target and how binding of this compound might influence its conformational landscape. nih.gov

Recent advancements have also expanded the capabilities of cryo-EM to smaller protein molecules, which were previously challenging to image with this technique. ucla.edu This progress suggests that cryo-EM could become an increasingly important tool for studying the interactions of small molecules like this compound with a wider range of protein targets. ucla.edu

Single Particle Analysis of this compound-Bound Macromolecular Complexes

Single particle analysis (SPA) using cryogenic electron microscopy (cryo-EM) has become a revolutionary technique in structural biology for determining the three-dimensional structures of macromolecular complexes at near-atomic resolution. thermofisher.comjeolusa.com This method is particularly valuable for studying large and dynamic biological systems, including proteins in complex with small molecule ligands. thermofisher.com While, to date, no specific research findings from the application of single particle analysis to this compound-bound macromolecular complexes have been published in peer-reviewed literature, this section outlines the principles of the technique and its hypothetical application for the structural investigation of such a complex.

The core principle of single particle analysis involves imaging thousands to millions of individual, purified macromolecular complexes that have been flash-frozen in a thin layer of vitreous (non-crystalline) ice. shuimubio.com This rapid freezing preserves the native structure of the complex. jeolusa.comshuimubio.com A transmission electron microscope then captures numerous two-dimensional projection images of these randomly oriented particles. wikipedia.org Sophisticated computational algorithms are subsequently employed to process these noisy images. jeolusa.comwikipedia.org The process involves identifying the individual particle images, aligning them, and classifying them into distinct conformational states. Finally, these 2D class averages are used to reconstruct a high-resolution three-dimensional model of the macromolecule. shuimubio.com

For a hypothetical study of a macromolecular complex bound to this compound, single particle analysis would offer profound insights into the binding mechanism. It could reveal the precise binding pocket of the compound on the target macromolecule, the conformational changes induced in the macromolecule upon binding, and the specific molecular interactions—such as hydrogen bonds or hydrophobic interactions—that stabilize the complex. This level of structural detail is crucial for understanding the compound's mode of action and for guiding further structure-based drug design efforts. jeolusa.com

The successful application of SPA to a this compound-protein complex would depend on several factors. The complex must be stable and sufficiently large to be clearly visualized by cryo-EM, as the technique can be challenging for very small proteins. nih.govresearchgate.net The sample must also be highly pure and biochemically homogeneous. jeolusa.com

A hypothetical workflow for such an investigation is detailed in the table below.

Table 1: Hypothetical Workflow for Single Particle Analysis of a this compound-Macromolecule Complex

| Step | Description | Key Considerations |

| 1. Sample Preparation | A purified macromolecule is incubated with this compound to form a stable complex. | Achieving a high-occupancy, stable, and monodisperse complex is critical for success. researchgate.net |

| 2. Cryo-EM Grid Preparation | A small volume of the complex solution is applied to an EM grid, blotted to create a thin film, and rapidly plunge-frozen in liquid ethane. shuimubio.com | The goal is to embed the particles in a thin layer of vitreous ice, preserving their native conformations. shuimubio.com |

| 3. Data Collection | The frozen grid is loaded into a transmission electron microscope, and thousands of micrographs are automatically collected. jeolusa.comshuimubio.com | Low electron doses are used to minimize radiation damage to the sensitive biological sample. wikipedia.org |

| 4. Image Processing | Computational software is used to perform motion correction, contrast transfer function (CTF) estimation, and particle picking from the micrographs. shuimubio.comwikipedia.org | This stage generates a large dataset of 2D images of individual particles. |

| 5. 2D Classification | The particle images are aligned and classified into groups based on their orientation and structural features. | This step helps to remove images of ice contaminants, aggregates, or unbound macromolecules and to identify different views of the complex. |

| 6. 3D Reconstruction | An initial 3D model is generated, which is then refined by iteratively comparing 3D projections back to the 2D class averages. | This process reconstructs the three-dimensional density map of the complex. shuimubio.com |

| 7. Model Building & Analysis | An atomic model of the macromolecule-ligand complex is built into the final density map and refined. | This final step reveals the detailed molecular interactions between this compound and its binding partner. |

This structured approach, while described here in a hypothetical context, represents the standard and powerful methodology by which single particle analysis could be leveraged to elucidate the structural basis of this compound's interaction with a target macromolecule. The insights gained from such an analysis would be invaluable for the fields of chemical biology and pharmacology.

Future Perspectives and Methodological Innovations in N 4 Methylbenzyl Biphenyl 4 Carboxamide Research

Integration of Artificial Intelligence and Machine Learning Methodologies in N-(4-methylbenzyl)biphenyl-4-carboxamide Discovery and Optimization

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and optimization of this compound derivatives. nih.govresearchgate.netnih.govresearchgate.net These computational tools can analyze vast and complex datasets to identify novel chemical starting points, predict biological activities, and optimize pharmacokinetic properties with greater speed and accuracy than traditional methods. bioscipublisher.comresearchgate.netnih.gov

Furthermore, ML models, including Random Forest and Gradient Boosting, can be developed to predict the biological activity of virtual this compound analogs. nih.govnih.govgithub.com By training on experimental data, these models can learn the complex relationships between chemical structure and biological function, enabling the rapid virtual screening of large compound libraries. This in silico screening can prioritize the synthesis of the most promising candidates, saving significant time and resources. The output of such predictive models can be visualized in data tables to compare predicted versus experimental activities and to guide the next design-synthesis-test cycle.

| Step | Description | AI/ML Tool | Potential Outcome |

| 1 | Data Curation | - | A comprehensive database of known biphenyl-4-carboxamides and their biological activities. |

| 2 | Model Training | Generative Adversarial Network (GAN) | Generation of novel, synthetically feasible this compound analogs with predicted high activity. |

| 3 | Virtual Screening | Random Forest Regression Model | Prioritization of generated analogs based on predicted potency and selectivity against a specific target. nih.gov |

| 4 | Synthesis & Testing | - | Experimental validation of the biological activity of the top-ranked virtual hits. |

| 5 | Model Refinement | - | Iterative improvement of the AI/ML models with new experimental data to enhance predictive accuracy. |

Development of Novel this compound-Based Chemical Tools for Biological Inquiry

To unravel the precise molecular mechanisms of action of this compound and its derivatives, the development of bespoke chemical tools is indispensable. These probes enable the identification of direct binding partners, the visualization of target engagement in living cells, and the interrogation of downstream biological pathways.

Fluorescent Probes: By chemically modifying the this compound scaffold with a fluorescent dye, it is possible to create probes for use in cellular imaging. nih.govrsc.orgnih.govresearchgate.netresearchgate.net These fluorescent analogs would allow for the real-time visualization of the compound's subcellular localization and its interaction with target proteins using techniques like confocal microscopy and fluorescence resonance energy transfer (FRET). The design of such probes requires careful consideration to ensure that the fluorescent tag does not significantly alter the compound's biological activity.

Photoaffinity Labeling Probes: Photoaffinity labeling is a powerful technique for identifying the direct cellular targets of a small molecule. researchwithrutgers.comnih.govenamine.netresearchgate.netebi.ac.uk This involves incorporating a photoreactive group (e.g., a diazirine or benzophenone) and a reporter tag (e.g., biotin (B1667282) or a clickable alkyne) into the this compound structure. nih.govenamine.net Upon photoactivation, the probe covalently crosslinks to its binding partners, which can then be isolated and identified using mass spectrometry-based proteomics.

Clickable Probes: The integration of a "clickable" functional group, such as an alkyne or an azide (B81097), into the this compound structure would create versatile probes for various applications through bioorthogonal chemistry. nih.govthermofisher.comrsc.org These probes could be used in activity-based protein profiling (ABPP) to assess target engagement and inhibitor potency within a complex biological system.

The following table outlines potential designs for this compound-based chemical probes:

| Probe Type | Modification Strategy | Application |

| Fluorescent Probe | Conjugation of a fluorophore (e.g., fluorescein, rhodamine) to a non-critical position of the biphenyl (B1667301) or benzyl (B1604629) moiety. nih.govnih.gov | Cellular imaging to determine subcellular localization and target engagement. |

| Photoaffinity Probe | Incorporation of a diazirine or benzophenone (B1666685) group and an alkyne or biotin tag. researchwithrutgers.comnih.gov | Covalent capture and subsequent identification of direct protein targets. |

| Clickable Probe | Introduction of a terminal alkyne or azide group for subsequent reaction with a reporter molecule via click chemistry. nih.govthermofisher.com | Activity-based protein profiling and target validation. |

Conceptual Frameworks for Broadening the Scope of this compound Investigations into Systems Biology Contexts

To fully comprehend the biological impact of this compound, future research must move beyond single-target interactions and embrace a systems-level perspective. nih.govucsf.edudbkgroup.orgresearchgate.net Systems biology approaches integrate multi-omics data (e.g., genomics, transcriptomics, proteomics, and metabolomics) to construct comprehensive models of the cellular networks perturbed by the compound. nih.govnih.govnih.gov

By treating cells or organisms with this compound and subsequently performing multi-omics analysis, researchers can identify global changes in gene expression, protein abundance, and metabolite levels. nih.govnih.gov This data can be used to construct interaction networks and identify key pathways and biological processes that are modulated by the compound. Such an approach can reveal not only the primary target but also off-target effects and downstream signaling cascades, providing a holistic view of the compound's mechanism of action.

Computational systems biology can then be employed to model the dynamic behavior of these networks and to simulate the effects of compound treatment. nih.govresearchgate.net These models can generate testable hypotheses about the compound's mode of action and predict potential biomarkers for its efficacy. For instance, an integrative analysis might reveal that this compound treatment leads to the upregulation of a specific metabolic pathway, a hypothesis that can then be validated experimentally.

A proposed framework for a systems biology investigation of this compound is detailed below:

| Phase | Methodology | Objective | Expected Outcome |

| 1. Data Acquisition | Treat relevant cell lines or model organisms with this compound followed by transcriptomic (RNA-seq), proteomic (mass spectrometry), and metabolomic analysis. | To generate a comprehensive dataset of molecular changes induced by the compound. | Quantitative data on gene expression, protein levels, and metabolite concentrations. |

| 2. Data Integration & Network Analysis | Utilize bioinformatics tools to integrate multi-omics data and construct protein-protein interaction and metabolic networks. | To identify key nodes and pathways affected by the compound. | A network map highlighting the molecular systems perturbed by this compound. |

| 3. Model Building & Simulation | Develop a computational model of the identified network to simulate the dynamic cellular response to the compound. | To predict the functional consequences of compound treatment. | In silico predictions of cellular phenotypes and potential biomarkers. |

| 4. Hypothesis Testing & Validation | Perform targeted experiments (e.g., gene knockout, enzyme assays) to validate the predictions of the computational model. | To confirm the proposed mechanism of action. | Experimental validation of the systems-level effects of this compound. |

By embracing these future perspectives and methodological innovations, the scientific community can unlock the full potential of this compound and its derivatives, paving the way for the development of novel therapeutics and a deeper understanding of fundamental biological processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.